Aqueous Solubility of Hexanamide Compared to Butanamide and Octanamide: Chain-Length-Dependent Partitioning Behavior
The aqueous solubility of hexanamide was experimentally determined as 30 mg/mL at ambient temperature. This value represents a substantial reduction from the C4 homolog butanamide (230 mg/mL) and a marked increase relative to the C8 homolog octanamide, for which solubility is qualitatively lower [1]. The measured excess free energy (ΔG_excess) for hexanamide was 0.80 kcal/mol, contrasting with 0.14 kcal/mol for pentanamide and 0.3 kcal/mol for butanamide, reflecting the energetic penalty associated with accommodating the longer alkyl chain in an aqueous environment [2]. The experimentally determined log S (log solubility) for hexanamide was 0.80, compared to 0.3 for butanamide and 1.4 for pentanamide [3].
| Evidence Dimension | Aqueous Solubility and Thermodynamic Parameters of n-Alkylamides |
|---|---|
| Target Compound Data | Solubility: 30 mg/mL; ΔG_excess: 0.80 kcal/mol; log S (exp): 0.80 |
| Comparator Or Baseline | Butanamide (C4): Solubility 230 mg/mL, ΔG_excess 0.3 kcal/mol, log S 0.3; Pentanamide (C5): Solubility 80 mg/mL, ΔG_excess 0.14 kcal/mol, log S 1.4; Octanamide (C8): qualitatively lower solubility |
| Quantified Difference | Hexanamide solubility is approximately 13% of butanamide solubility; ΔG_excess is 0.50 kcal/mol higher than butanamide |
| Conditions | Aqueous solution at ambient temperature (298 K); solubility reported in mg/mL; ΔG values in kcal/mol derived from experimental pairwise free energy interaction coefficients |
Why This Matters
The intermediate solubility of hexanamide between shorter and longer chain homologs provides a quantifiable basis for selecting this specific chain length when optimizing partition coefficients in biphasic reaction systems or when precise control over aqueous-phase concentration is required.
- [1] Muddana HS, Fenley AT, Mobley DL, Gilson MK. The SAMPL4 Host-Guest Blind Prediction Challenge: An Overview. J Comput Aided Mol Des. Table 5: Solubility of n-alkylamides in water. View Source
- [2] Muddana HS, Fenley AT, Mobley DL, Gilson MK. The SAMPL4 Host-Guest Blind Prediction Challenge: An Overview. J Comput Aided Mol Des. Table 5: Excess free energy values for n-alkylamides. View Source
- [3] Muddana HS, Fenley AT, Mobley DL, Gilson MK. The SAMPL4 Host-Guest Blind Prediction Challenge: An Overview. J Comput Aided Mol Des. Table 8: n-Alkylamide ΔG_solubility and log S values. View Source
